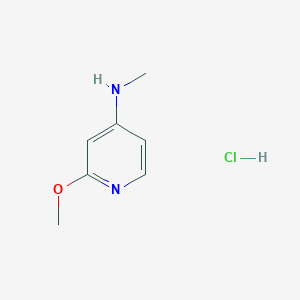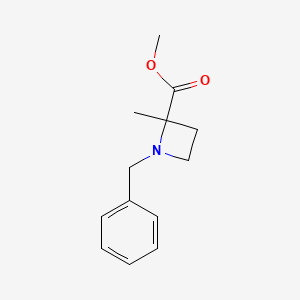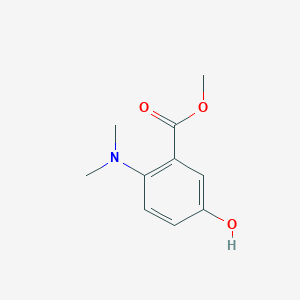
Methyl 2-(dimethylamino)-5-hydroxybenzoate
Overview
Description
Methyl 2-(dimethylamino)-5-hydroxybenzoate, also known as methylparaben, is a widely used preservative in the pharmaceutical, cosmetic, and food industries. It is a white crystalline powder with a molecular formula of C8H8O3NCH3. Methylparaben is a member of the paraben family, which also includes ethylparaben, propylparaben, and butylparaben. The use of parabens as preservatives in consumer products has been a topic of controversy due to their potential endocrine-disrupting effects.
Scientific Research Applications
Synthesis and Chemical Development
A study described the development of an efficient large-scale synthesis process for a related compound, highlighting the steps involved in obtaining high purity substances for research and therapeutic use. This process involved starting with commercially available compounds and employing a series of chemical reactions to achieve the final product, demonstrating the compound's relevance in the synthesis of pharmaceuticals for hyperproliferative disorders, inflammatory disorders, and cancer (Kucerovy et al., 1997).
Anticancer Activity
Research on structurally related compounds has shown significant anticancer activity. For example, 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones, possessing similar functional groups, exhibited potent antitumor activity, with specific substitutions enhancing their cytotoxic and topoisomerase I-targeting activities. These findings suggest the potential for compounds like Methyl 2-(dimethylamino)-5-hydroxybenzoate to be explored for anticancer applications (Ruchelman et al., 2003).
Molecular Characterization and Analysis
The study of molecular interactions and characterizations, such as the binding study of related esters to proteins using fluorescent probe techniques, offers insight into the compound's potential biochemical interactions and mechanisms. Such research provides foundational knowledge for understanding how structurally similar compounds interact at the molecular level, which is crucial for drug development and the study of biological effects (Jun et al., 1971).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(dimethylamino)-5-hydroxybenzoate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(dimethylamino)-5-hydroxybenzoate . These factors could include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
methyl 2-(dimethylamino)-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)9-5-4-7(12)6-8(9)10(13)14-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDVLCHEGOGFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





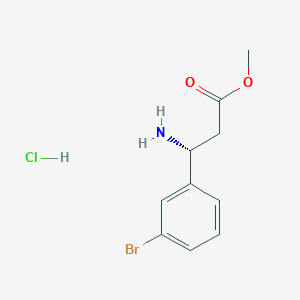
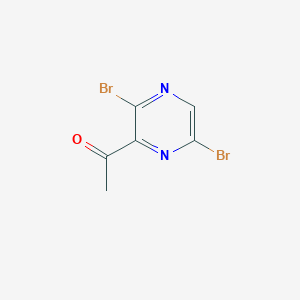
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)





